1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the ethyl group: Alkylation of the quinoline core with ethyl halides under basic conditions.
Methoxylation: Introduction of the methoxy group via methylation using reagents like dimethyl sulfate or methyl iodide.
Formation of the carboxamide group: This can be done through the reaction of the carboxylic acid derivative with an amine (2-phenylethylamine) in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Uniqueness
1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide is unique due to its specific substituents, which can confer distinct biological and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
1-ethyl-6-methoxy-4-oxo-N-(2-phenylethyl)quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-23-14-18(20(24)17-13-16(26-2)9-10-19(17)23)21(25)22-12-11-15-7-5-4-6-8-15/h4-10,13-14H,3,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUYURWJDQNRNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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